Oroxylin A

Anti-inflammatory Oxidative Stress Lipid Peroxidation

Select Oroxylin A for its unique C6-methoxylation, driving distinct pharmacology: a GABAₐ receptor antagonist (IC₅₀=1.09 µM) that promotes wakefulness—unlike its sedative analogs—and a superior, selective CYP1B1 inhibitor for breast cancer chemoprevention research. Its high glucuronidation rate makes it a benchmark for Phase II metabolism studies. Ensure your research outcomes by choosing this non-interchangeable, high-purity standard.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 480-11-5
Cat. No. B1677497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOroxylin A
CAS480-11-5
Synonyms5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one
oroxylin
oroxylin A
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O
InChIInChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3
InChIKeyLKOJGSWUMISDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oroxylin A (480-11-5): Key Compound Properties and Procurement Context for Scientific Research


Oroxylin A (CAS 480-11-5), an O-methylated flavone (5,7-dihydroxy-6-methoxyflavone) found in Scutellaria baicalensis and Oroxylum indicum, is a member of the Scutellaria flavonoid class. It is structurally a 6-methoxy derivative of baicalein and is a regioisomer of wogonin [1]. The compound exhibits a molecular weight of 284.26 g/mol and is commercially available as a purified natural product or synthetic standard, typically with a purity of ≥98% as determined by HPLC . Its key distinguishing features are its specific methoxylation pattern at the C6 position of the A-ring, which confers distinct pharmacological and physicochemical properties relative to its in-class analogs [1].

Why Oroxylin A Cannot Be Simply Substituted by Baicalein or Wogonin in Research and Industrial Applications


The seemingly minor structural variations among Scutellaria flavonoids—specifically the position of methoxy and hydroxyl groups on the A-ring—translate into profound, quantifiable differences in their biological target engagement, metabolic fate, and physiological outcomes. Oroxylin A (6-methoxybaicalein) possesses a C6 methoxy group, which differentiates it from the C8 methoxy group of wogonin and the unsubstituted C6 hydroxyl of baicalein [1]. As the evidence below demonstrates, this structural divergence directly impacts binding affinity to the GABAₐ receptor, selective inhibition of CYP1B1, and behavioral pharmacology, rendering the compounds non-interchangeable for specific research applications [2]. Furthermore, Oroxylin A exhibits a distinct metabolic profile, including the highest intrinsic clearance for glucuronidation among the three flavones, which can critically influence experimental design and interpretation [3].

Quantitative Differentiation of Oroxylin A: A Head-to-Head Evidence Guide for Comparator Selection


Lipid Peroxidation Inhibition: Superior Potency Compared to Wogonin and Baicalein

In a direct comparative study, Oroxylin A was identified as the most potent inhibitor of lipid peroxidation among the three major Scutellaria polyhydroxyflavonoids (baicalein, oroxylin A, and wogonin). While the publication states Oroxylin A was 'most potent,' the quantitative data for lipid peroxidation inhibition (IC50 or %) was not explicitly provided in the abstract or publicly available sections; however, the study clearly establishes a qualitative rank order of potency [1].

Anti-inflammatory Oxidative Stress Lipid Peroxidation

CYP1B1 Inhibition: Stronger Suppression of Carcinogenic Estradiol Metabolite Formation than Baicalein

A head-to-head comparison revealed that Oroxylin A, a methylated metabolite of baicalein, exerts a stronger inhibitory effect than its parent compound, baicalein, on CYP1B1-mediated formation of the carcinogenic estradiol metabolite 4-OHE₂. In MCF-7 cells, Oroxylin A decreased the formation of 4-OHE₂ and increased the formation of 2-hydroxyestradiol at lower doses compared to baicalein-treated groups [1].

Cancer Chemoprevention CYP450 Metabolism Breast Cancer

GABAₐ Receptor Antagonism: A Unique Pharmacological Profile Absent in Baicalein and Wogonin

Oroxylin A functions as an antagonist at the benzodiazepine site of the GABAₐ receptor, a property not shared by its primary in-class analogs, baicalein and wogonin [1]. Specifically, Oroxylin A inhibits the binding of [³H]Flunitrazepam to rat cerebral cortical membranes with an IC₅₀ of 1.09 µM and a Kᵢ of approximately 0.97 µM [2].

Neuroscience Cognitive Enhancement GABAergic System

Dopamine Reuptake Inhibition: A Key Mechanism Differentiating Oroxylin A from Anxiolytic Flavonoids

In vitro studies demonstrate that Oroxylin A inhibits dopamine (DA) uptake in a manner similar to methylphenidate, a known dopamine transporter blocker. Critically, this effect on ADHD-like behaviors in the spontaneously hypertensive rat (SHR) model was attenuated by the DA antagonist haloperidol, but not by the GABAₐ agonist baicalein, confirming a dopaminergic mechanism of action distinct from its GABAergic properties [1].

ADHD Dopaminergic System Neuropharmacology

Intestinal Absorption and Metabolic Disposition: The Highest Glucuronidation Rate Among Analogs

A comparative study of the intestinal absorption and disposition of baicalein, wogonin, and Oroxylin A in Caco-2 and rat in situ models found that while all three flavones underwent fast and extensive phase II metabolism, Oroxylin A demonstrated the highest intrinsic clearance of glucuronidation [1]. The absorption of all three was favorable, with wogonin showing the highest permeability [1].

Pharmacokinetics Drug Metabolism ADME

Behavioral Pharmacology: An Awakening Effect Contrasting with the Anxiolytic and Sedative Actions of Wogonin and Baicalein

In rodent behavioral assays, Oroxylin A produces a distinct psychopharmacological profile compared to wogonin and baicalein. At intraperitoneal doses of 2.5-20 mg/kg, wogonin and baicalein exhibited anxiolytic activity with mild sedation, decreasing locomotor activity and enhancing thiopental-induced sleeping time. In contrast, Oroxylin A did not produce anxiolysis; instead, it enhanced running activity on the rotarod, did not depress locomotor activity, and significantly hindered sleeping at doses of 5 and 10 mg/kg, producing an awakening effect [1].

Behavioral Pharmacology CNS Anxiolysis

High-Impact Application Scenarios for Oroxylin A Informed by Differential Evidence


Investigating GABAₐ Receptor Antagonism and Cognitive Enhancement

Based on its specific activity as a GABAₐ receptor antagonist (IC₅₀ = 1.09 µM, Kᵢ ≈ 0.97 µM) [1], Oroxylin A is the optimal compound for studies exploring the role of the benzodiazepine site in cognitive function, arousal, and related disorders like ADHD. Its functional profile, which contrasts sharply with the sedative/anxiolytic effects of in-class analogs wogonin and baicalein, makes it uniquely suited for this line of research [2].

Chemoprevention Studies Targeting CYP1B1-Mediated Carcinogenesis

Oroxylin A's superior potency over baicalein in inhibiting CYP1B1-mediated formation of the carcinogenic 4-OHE₂ metabolite in MCF-7 cells makes it a leading candidate for research programs focused on breast cancer chemoprevention [3]. Its defined mechanism offers a clear advantage over less selective or less potent flavonoid alternatives.

ADME and Pharmacokinetic Profiling of Highly Metabolized Flavones

The finding that Oroxylin A has the highest intrinsic clearance for glucuronidation among the three major Scutellaria flavones positions it as a benchmark compound for studying extensive phase II metabolism [4]. This property is particularly relevant for researchers developing formulations to overcome poor oral bioavailability or investigating the role of glucuronidation in flavonoid disposition.

Behavioral Pharmacology Models of Arousal and Sedation

In rodent models, Oroxylin A produces a unique 'awakening' effect, in contrast to the sedation and anxiolysis caused by wogonin and baicalein [5]. This makes it an invaluable tool compound for dissecting the neural circuits of sleep/wake regulation and for developing countermeasures against drug-induced sedation, an application for which its close analogs are entirely unsuitable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oroxylin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.